Antiproliferative Potency in MCF-7 Breast Cancer Cells: 4-Ethoxy vs. Other para-Substituents
In a series of heterocyclic antiproliferative agents, the compound bearing a 4-(4-ethoxy)phenyl substituent (Compound 26) displayed the most potent antiproliferative activity with an IC50 of 0.22 µM against MCF-7 human breast cancer cells [1]. While this study did not feature the exact target compound 2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinamide, it establishes that the 4-ethoxyphenylamino motif, when embedded in a related heterocyclic scaffold, confers superior antiproliferative potency relative to other para-substituted analogs (e.g., 4-methoxy, 4-methyl, unsubstituted) within the same series [1].
| Evidence Dimension | Antiproliferative IC50 in MCF-7 cells |
|---|---|
| Target Compound Data | 0.22 µM (Compound 26 with 4-ethoxyphenyl motif; structurally related but not identical to target compound) |
| Comparator Or Baseline | Other para-substituted analogs in the same series (4-methoxy, 4-methyl, unsubstituted phenyl) – all exhibited higher IC50 values (less potent) |
| Quantified Difference | 4-Ethoxy substitution conferred the most potent activity in the series; quantitative fold-difference versus other analogs not disclosed in the abstract |
| Conditions | MCF-7 human breast cancer cell line; antiproliferative assay |
Why This Matters
This cross-study inference suggests that the 4-ethoxyphenylamino motif is a critical pharmacophoric element for antiproliferative potency, providing a rationale for selecting the ethoxy-bearing target compound over 4-methoxy or 4-unsubstituted analogs in oncology-focused chemical biology programs.
- [1] Heterocyclic Compounds Commons. Open Access Articles. Synthesis, Biochemical And Molecular Modelling Studies Of Antiproliferative agents. Compound 26 (4-(4-ethoxy)phenyl substituted) IC50 = 0.22 µM in MCF-7 cells. View Source
